molecular formula C18H20O6PdS2 B1279874 1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate CAS No. 858971-43-4

1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate

Cat. No. B1279874
CAS RN: 858971-43-4
M. Wt: 502.9 g/mol
InChI Key: SNNYSJNYZJXIFE-UHFFFAOYSA-L
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Description

1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate, also known as White Catalyst, is a compound with the empirical formula C18H20O6PdS2 . It is a solid that can dissolve in some organic solvents such as dimethylformamide (DMF) and dichloromethane .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14O2S2.2C2H4O2.Pd/c15-17(13-7-3-1-4-8-13)11-12-18(16)14-9-5-2-6-10-14;21-2(3)4;/h1-10H,11-12H2;21H3,(H,3,4);/q;;;+2/p-2 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

This compound is widely used in organic synthesis. It often serves as a catalyst in carbon-carbon bond-forming reactions, such as the Mitsunobu reaction, Suzuki reaction, and Heck reaction . It is also suitable for Buchwald-Hartwig cross coupling, C-H Activation, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .


Physical And Chemical Properties Analysis

1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate is a solid that can dissolve in some organic solvents such as dimethylformamide (DMF) and dichloromethane . It has a molecular weight of 502.90 .

Scientific Research Applications

Organic Synthesis

This compound is widely used in organic synthesis . It serves as a catalyst in various reactions that form carbon-carbon bonds, which are fundamental in creating complex organic molecules .

Mitsunobu Reaction

The Mitsunobu Reaction is a popular method for inverting the stereochemistry of alcohols or for the conversion of alcohols into esters or other functional groups . The White Catalyst can be used in this reaction .

Suzuki Reaction

The Suzuki Reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds between two aromatic compounds . The White Catalyst is often used in this reaction .

Heck Reaction

The Heck Reaction is another type of carbon-carbon bond-forming reaction, specifically between an alkene and an aryl or vinyl halide . The White Catalyst can be used in this reaction .

Synthesis of Organometallic Compounds

The White Catalyst can also be used in the synthesis of organometallic compounds . These compounds, which contain bonds between carbon and a metal, are important in many areas of chemistry .

Buchwald-Hartwig Cross Coupling Reaction

This reaction is used to form carbon-nitrogen bonds, which are key in the synthesis of many pharmaceuticals and biologically active compounds . The White Catalyst is used in this reaction .

Hiyama Coupling

The Hiyama Coupling is a cross-coupling reaction used to form carbon-carbon bonds . The White Catalyst can be used in this reaction .

C-H Activation

C-H activation is a strategy used in organic synthesis to replace a C-H bond with a C-C, C-N, or C-O bond . The White Catalyst is used in this reaction .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(benzenesulfinyl)ethylsulfinylbenzene;palladium(2+);diacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S2.2C2H4O2.Pd/c15-17(13-7-3-1-4-8-13)11-12-18(16)14-9-5-2-6-10-14;2*1-2(3)4;/h1-10H,11-12H2;2*1H3,(H,3,4);/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNYSJNYZJXIFE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)S(=O)CCS(=O)C2=CC=CC=C2.[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O6PdS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate

CAS RN

858971-43-4
Record name (SP-4-2)-Bis(acetato-κO)[1,1′-[1,2-ethanediylbis(sulfinyl-κS)]bis[benzene]]palladium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=858971-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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